molecular formula C9H11FN2 B6220235 2-fluoro-5-(pyrrolidin-1-yl)pyridine CAS No. 2758005-00-2

2-fluoro-5-(pyrrolidin-1-yl)pyridine

Cat. No.: B6220235
CAS No.: 2758005-00-2
M. Wt: 166.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-5-(pyrrolidin-1-yl)pyridine, also known as F-Pyrrolidine, is a synthetic organic compound with a broad range of applications in scientific research. It is a versatile compound with a wide range of potential uses in the laboratory, including organic synthesis, medicinal chemistry, and biochemistry. F-Pyrrolidine is a valuable molecule that can be used in a variety of experiments and studies to gain insight into the structure, function, and activity of a variety of biological systems.

Scientific Research Applications

2-fluoro-5-(pyrrolidin-1-yl)pyridinee has a wide range of potential applications in scientific research. It has been used in the synthesis of a variety of organic compounds, such as peptides, nucleosides, and small molecules. It has also been used in the synthesis of a variety of pharmaceuticals, including anticonvulsants, anti-inflammatory drugs, and antineoplastic agents. In addition, 2-fluoro-5-(pyrrolidin-1-yl)pyridinee has been used in the study of the structure and function of various proteins, including enzymes, receptors, and transporters.

Mechanism of Action

The mechanism of action of 2-fluoro-5-(pyrrolidin-1-yl)pyridinee is not fully understood. However, it is believed to interact with various proteins in the cell, including enzymes, receptors, and transporters. It is thought to bind to these proteins and modulate their activity, which can lead to changes in the cell’s physiology.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-fluoro-5-(pyrrolidin-1-yl)pyridinee have been studied in a variety of systems. In animal studies, 2-fluoro-5-(pyrrolidin-1-yl)pyridinee has been shown to reduce inflammation and pain, as well as to have anticonvulsant, antineoplastic, and neuroprotective effects. In cell culture studies, 2-fluoro-5-(pyrrolidin-1-yl)pyridinee has been shown to modulate the activity of various enzymes, receptors, and transporters, as well as to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-fluoro-5-(pyrrolidin-1-yl)pyridinee in lab experiments is its versatility. It can be used in a variety of experiments and studies, and it is relatively easy to synthesize. Additionally, 2-fluoro-5-(pyrrolidin-1-yl)pyridinee is relatively nontoxic and has a low risk of adverse effects. However, 2-fluoro-5-(pyrrolidin-1-yl)pyridinee is not suitable for use in humans, as it has not been approved for clinical use.

Future Directions

Future research on 2-fluoro-5-(pyrrolidin-1-yl)pyridinee could focus on its potential therapeutic applications. Studies could be conducted to further investigate its effects on various proteins and its potential for use in the treatment of various diseases. Additionally, research could be conducted to investigate the potential for 2-fluoro-5-(pyrrolidin-1-yl)pyridinee to be used as a tool for drug discovery and development. Finally, research could be conducted to investigate the potential for 2-fluoro-5-(pyrrolidin-1-yl)pyridinee to be used as a tool for studying the structure and function of various proteins.

Synthesis Methods

2-fluoro-5-(pyrrolidin-1-yl)pyridinee can be synthesized through a variety of methods. One common method is the reaction of pyrrolidine with 2-fluoro-5-chloropyridine. This reaction produces a product with a yield of approximately 90%. Another method is the reaction of pyrrolidine with 2-fluoro-5-bromopyridine, which produces a product with a yield of approximately 85%. Both of these methods require the use of a strong base, such as potassium hydroxide, to catalyze the reaction.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-fluoro-5-(pyrrolidin-1-yl)pyridine involves the reaction of 2-chloro-5-fluoropyridine with pyrrolidine in the presence of a base to form the desired product.", "Starting Materials": [ "2-chloro-5-fluoropyridine", "pyrrolidine", "base (e.g. potassium carbonate)" ], "Reaction": [ "Add 2-chloro-5-fluoropyridine to a reaction flask", "Add pyrrolidine and base to the reaction flask", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture and extract the product with a suitable solvent", "Purify the product by recrystallization or column chromatography" ] }

2758005-00-2

Molecular Formula

C9H11FN2

Molecular Weight

166.2

Purity

95

Origin of Product

United States

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